2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The pyrimidine and piperidine rings are coupled through a sulfanylmethyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanylmethyl group.
Dihydropyrimidines: Formed from reduction of the pyrimidine ring.
Substituted Pyrimidines: Formed from nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application:
Biochemical Probes: May interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agents: May interfere with cellular processes such as DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H24ClN3O2S |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
tert-butyl 2-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
IRKFKKYTTHZCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCCN2C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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